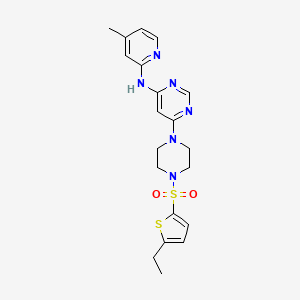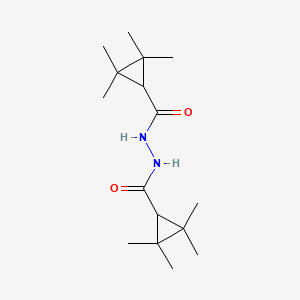
6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring, a piperazine ring, and a thiophene ring, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and thiophene moieties. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidine core.
Piperazine: Introduced through nucleophilic substitution reactions.
Thiophene derivatives: Incorporated via sulfonylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature control: Maintaining specific temperatures to favor desired reactions.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine: Lacks the thiophene and sulfonyl groups.
6-(4-(thiophen-2-yl)piperazin-1-yl)pyrimidin-4-amine: Lacks the ethyl and sulfonyl groups.
6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethylthiophen-2-yl and sulfonyl groups in 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. These modifications can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C20H24N6O2S2 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-N-(4-methylpyridin-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H24N6O2S2/c1-3-16-4-5-20(29-16)30(27,28)26-10-8-25(9-11-26)19-13-18(22-14-23-19)24-17-12-15(2)6-7-21-17/h4-7,12-14H,3,8-11H2,1-2H3,(H,21,22,23,24) |
InChI-Schlüssel |
HQHKUFZGZMIJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=NC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124063.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124078.png)
![[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14124082.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124101.png)

![N-[2-(2-chlorophenyl)ethyl]formamide](/img/structure/B14124108.png)

![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14124117.png)
![Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14124121.png)




